Cycloguanil D6
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Overview
Description
Cycloguanil D6 is a deuterium-labeled analogue of Cycloguanil, which is a dihydrofolate reductase inhibitor. Cycloguanil is a metabolite of the antimalarial drug proguanil and is primarily responsible for its antimalarial activity . The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
This intermediate is then condensed with acetone to form Cycloguanil . The deuterium labeling is achieved by using deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of Cycloguanil D6 follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cycloguanil D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Cycloguanil D6 has a wide range of scientific research applications, including:
Mechanism of Action
Cycloguanil D6 exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition disrupts folate metabolism, which is essential for DNA synthesis and cell division. The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting the growth of rapidly dividing cells, such as malaria parasites .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.
Trimethoprim: An antibiotic that targets bacterial dihydrofolate reductase.
Uniqueness
Cycloguanil D6 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of drug distribution and metabolism is crucial.
Properties
Molecular Formula |
C11H14ClN5 |
---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)/i1D3,2D3 |
InChI Key |
QMNFFXRFOJIOKZ-WFGJKAKNSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C |
Isomeric SMILES |
[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.